Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula CHFNO and a molecular weight of 244.17 g/mol. It is classified as a pyridine derivative, specifically a carboxylate ester, which features a trifluoromethyl group at the 5-position of the pyrrolo ring. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications.
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate belongs to the class of heterocyclic compounds. Its classification is significant for understanding its reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors containing both pyridine and pyrrole functionalities.
The molecular structure of methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be represented using various notation systems:
COC(=O)c1c[nH]c2ncc(cc12)C(F)(F)F
1S/C10H7F3N2O2/c1-17-9(16)7-4-15-8-6(7)2-5(3-14-8)10(11,12)13/h2-4H,1H3,(H,14,15)
The compound exhibits a predicted boiling point of approximately 328.5 °C and a density of about 1.466 g/cm³ . The presence of the trifluoromethyl group significantly influences its electronic properties.
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can participate in various chemical reactions typical for carboxylate esters:
These reactions often require careful control of reaction conditions such as temperature, pH, and concentration to optimize yields and selectivity.
The mechanism of action for methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be explored through its interactions in biological systems or synthetic pathways:
Studies on related compounds suggest that the presence of trifluoromethyl groups can significantly alter pharmacokinetic properties, potentially leading to increased bioavailability.
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific uses:
This compound exemplifies the intersection of organic chemistry and material science, showcasing its versatility in both academic research and industrial applications.
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4